3-Aminoindan-1-one hydrochloride
Overview
Description
3-Aminoindan-1-one hydrochloride is a compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol . The IUPAC name for this compound is 3-amino-2,3-dihydroinden-1-one;hydrochloride .
Synthesis Analysis
The synthesis of 3-aminoindan-1-one derivatives has been reported through an acid-promoted 2-component Mannich annulation reaction of readily available acetylbenzaldehydes and secondary amines . Another method involves a palladium(0)-catalyzed three-component reaction involving salicylic aldehyde triflates, ethylene glycol vinyl ether, and various secondary nucleophilic amines .Molecular Structure Analysis
The molecular structure of 3-Aminoindan-1-one hydrochloride can be represented by the canonical SMILES string: C1C (C2=CC=CC=C2C1=O)N.Cl . The InChI representation is InChI=1S/C9H9NO.ClH/c10-8-5-9 (11)7-4-2-1-3-6 (7)8;/h1-4,8H,5,10H2;1H .Chemical Reactions Analysis
A palladium(0)-catalyzed three-component reaction involving a set of salicylic aldehyde triflates, ethylene glycol vinyl ether, and various secondary nucleophilic amines has been developed . This reaction route involves an initial internal Heck arylation of the hydroxyalkyl vinyl ether, iminium ion formation, and subsequent tandem cyclization .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 183.0450916 g/mol . The topological polar surface area is 43.1 Ų .Scientific Research Applications
Results or Outcomes
The mechanisms of action of aminoindanes primarily involve serotonin, which means that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . Fatally toxic effects have been observed both in the laboratory in animal studies and in clinic, where deaths related with aminoindanes have been reported .
Bronchodilation and Analgesia
Summary of the Application
In the 1970s, aminoindanes were reported to possess significant bronchodilating and analgesic properties . This suggests that they could have potential applications in the treatment of respiratory conditions and pain management.
Results or Outcomes
While the effects on humans have not yet been reported, research conducted in animals and in vitro cell cultures indicates that aminoindanes are relatively benign at recreational doses .
Central Nervous System Stimulation
Summary of the Application
Aminoindanes act predominantly as central nervous system stimulants . They mediate the actions of dopamine, norepinephrine, and/or serotonin, mimicking the effects of traditional drugs such as cocaine, amphetamine, methamphetamine, and ecstasy .
Methods of Application or Experimental Procedures
Monoamine Oxidase B (MAO-B) Inhibition
Summary of the Application
Rasagiline and selegiline are classified as monoamine oxidase B (MAO-B) inhibitors . Aminoindan, the major metabolite of rasagiline, is also likely to have similar effects .
Results or Outcomes
The present investigation deals with time-dependent electrical frequency changes (electropharmacograms) induced by these, as well as by aminoindan .
Proteomics Research
Summary of the Application
“3-Aminoindan-1-one hydrochloride” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Safety And Hazards
Future Directions
While there is no explicit information on the future directions of 3-Aminoindan-1-one hydrochloride, it’s clear that greater knowledge about aminoindanes is urgently required to decrease risks of fatal intoxication . Appropriate legislation is needed to protect public health without impeding research .
properties
IUPAC Name |
3-amino-2,3-dihydroinden-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMUHLYLOBJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327795 | |
Record name | 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoindan-1-one hydrochloride | |
CAS RN |
152605-34-0 | |
Record name | 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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